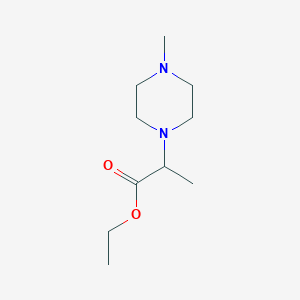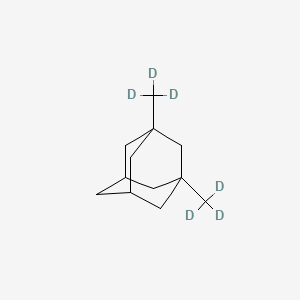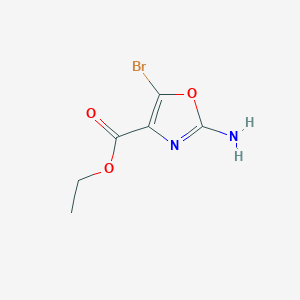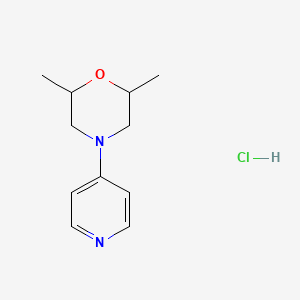
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate
Vue d'ensemble
Description
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate is a biochemical compound used for proteomics research . It has a molecular formula of C10H6F3NO4S and an average mass of 293.219 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate are defined by its molecular formula, C10H6F3NO4S, and its average mass of 293.219 Da . Further details about its boiling point, density, and other properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Evaluation in HIV Research
4-Oxo-4H-quinolizine-3-carboxylic acid derivatives, closely related to 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate, have been synthesized and evaluated for their potential HIV integrase inhibitory activity. This research indicates a significant role in the development of anti-HIV drugs (Xu, Zeng, Jiao, Hu, & Zhong, 2009).
Studies on Chemical Properties and Spectra
Research has been conducted on the ultraviolet-visible spectra and chemical properties of quinolizine derivatives, including those similar to 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate. These studies offer insights into the photochemical and electrochemical characteristics of these compounds (Schwartz, Szabó, Pusztay-Szabó, Hermecz, & Meszaros, 1987).
Development of Mg2+ Selective Fluorescent Indicators
Substituted 4-oxo-4H-quinolizine-3-carboxylic acids have been synthesized and evaluated for their fluorescent response with Mg2+, leading to the development of Mg2+-selective fluorescent indicators. This research is crucial for the accurate measurement of intracellular Mg2+ levels (Otten, London, & Levy, 2001).
Novel Synthetic Methods for Quinolizine Derivatives
Novel synthetic methods involving sulfonyl ketene dithioacetals for the synthesis of 4H-quinolizine derivatives have been discovered. These methods are significant for the development of new compounds with potential pharmaceutical applications (Hagimori, Matsui, Mizuyama, Yokota, Nagaoka, & Tominaga, 2009).
Applications in Broad-Spectrum Antibacterial Agents
The synthesis of new 2-sulfonylquinolone derivatives, including those structurally related to 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate, demonstrates their potential as broad-spectrum antibacterial agents. This research contributes to the development of new treatments for resistant bacterial infections (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).
Propriétés
IUPAC Name |
(6-oxoquinolizin-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-8-4-2-6-14-7(8)3-1-5-9(14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTXCWJIJUZBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C=CC=C(C2=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)

![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)



![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/structure/B1419327.png)

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)


